molecular formula C4H2Cl2O2S2 B2429454 4-Chlorothiophene-3-sulfonyl chloride CAS No. 937636-93-6

4-Chlorothiophene-3-sulfonyl chloride

Cat. No. B2429454
CAS RN: 937636-93-6
M. Wt: 217.08
InChI Key: RHKPSMIYICGGOH-UHFFFAOYSA-N
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Description

4-Chlorothiophene-3-sulfonyl chloride is a chemical compound with the IUPAC name 4-chloro-3-thiophenesulfonyl chloride . It has a molecular weight of 217.1 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Chlorothiophene-3-sulfonyl chloride, can be achieved through various methods. One approach involves the use of bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This method is simple, environmentally friendly, and offers safe operations and easy purification without chromatography .


Molecular Structure Analysis

The InChI code for 4-Chlorothiophene-3-sulfonyl chloride is 1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

Sulfonyl chlorides, such as 4-Chlorothiophene-3-sulfonyl chloride, are typically involved in electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chlorothiophene-3-sulfonyl chloride include a molecular weight of 217.1 . More detailed properties were not found in the search results.

Scientific Research Applications

Reactions with Amines and Derivatives

  • 4-Chlorothiophene-3-sulfonyl chloride has been used in reactions with a variety of amines, hydrazine, and sodium azide. These reactions lead to the formation of hydrazides, hydrazones, and azides, demonstrating the compound's versatility in organic synthesis (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Antioxidant Activity

  • Thiophenyl-chalcone derivatives, including variants of 4-Chlorothiophene-3-sulfonyl chloride, have been synthesized and evaluated for their antioxidant activities. These derivatives have shown high antioxidant activity, potentially useful in various biomedical applications (Sönmez, Gür, & Sahin, 2023).

Synthesis of Heterocyclic Compounds

  • The compound is instrumental in synthesizing various heterocyclic compounds, such as sulfonamides, sulfonohydrazides, and sulfonyl azides. These compounds have diverse applications in pharmaceuticals and agrochemicals (Obafemi, 1982).

In Chromatography

  • 4-Chlorothiophene-3-sulfonyl chloride derivatives are used as chromophoric reagents in high-performance liquid chromatography for detecting amino acids, demonstrating their utility in analytical chemistry (Malencik, Zhao, & Anderson, 1990).

Friedel-Crafts Sulfonylation

  • This compound has been used in Friedel-Crafts sulfonylation reactions, an important process in organic chemistry for introducing sulfonyl groups into aromatic compounds. This reaction is essential for synthesizing various organic molecules with potential industrial applications (Nara, Harjani, & Salunkhe, 2001).

Antimicrobial Activity

  • Certain derivatives of 4-Chlorothiophene-3-sulfonyl chloride have shown significant antimicrobial activities. This is particularly important for developing new antibacterial and antifungal agents (Vinaya et al., 2009).

Mechanism of Action

Target of Action

4-Chlorothiophene-3-sulfonyl chloride is a chemical compound used in organic synthesis . Its primary targets are organic molecules that can undergo nucleophilic substitution reactions . These targets include amines, alcohols, and thiols, which can react with the sulfonyl chloride group to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this reaction, the sulfonyl chloride group of the compound acts as an electrophile, attracting electron-rich nucleophiles. The chlorine atom is then substituted by the nucleophile, forming a new covalent bond .

Biochemical Pathways

The exact biochemical pathways affected by 4-Chlorothiophene-3-sulfonyl chloride depend on the specific targets and the resulting products of its reactions. For instance, sulfonamides are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body .

Result of Action

The molecular and cellular effects of 4-Chlorothiophene-3-sulfonyl chloride’s action are largely dependent on the specific context of its use. In a biochemical context, the compound can facilitate the formation of various sulfonated products, which can have diverse effects depending on their structure and the nature of their target molecules .

Action Environment

The action, efficacy, and stability of 4-Chlorothiophene-3-sulfonyl chloride can be influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the sulfonyl chloride group, potentially reducing the compound’s reactivity . Additionally, the compound’s reactivity can be influenced by the pH of the environment, with more basic conditions promoting its reaction with nucleophiles .

Safety and Hazards

While specific safety and hazard information for 4-Chlorothiophene-3-sulfonyl chloride was not found in the search results, it’s important to note that chemicals of this nature can pose risks. For example, they may cause severe skin burns, eye damage, and respiratory irritation .

properties

IUPAC Name

4-chlorothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2O2S2/c5-3-1-9-2-4(3)10(6,7)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKPSMIYICGGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothiophene-3-sulfonyl chloride

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